molecular formula C7H8BrNOS B1285125 5-bromo-N-ethylthiophene-2-carboxamide CAS No. 908518-19-4

5-bromo-N-ethylthiophene-2-carboxamide

Cat. No. B1285125
M. Wt: 234.12 g/mol
InChI Key: MCZJXRSQHCIODB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives often involves the formation of carboxamide linkages and the introduction of substituents to the thiophene ring. For example, the synthesis of N-(4-bromophenyl)furan-2-carboxamide was achieved through the reaction of furan-2-carbonyl chloride with 4-bromoaniline, followed by arylating the carboxamide with triphenylphosphine palladium as a catalyst . Similarly, the synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide involved successive direct lithiations and a bromination reaction starting from thiophene . These methodologies could be adapted for the synthesis of 5-bromo-N-ethylthiophene-2-carboxamide by selecting appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is often confirmed using X-ray crystallography, as seen in the studies of N,N'-disubstituted 3,4-ethylenedioxythiophene-2,5-dicarboxamides and 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester . These analyses provide detailed information on the molecular conformation, hydrogen bonding, and crystal packing. For 5-bromo-N-ethylthiophene-2-carboxamide, a similar approach could be used to determine its three-dimensional structure and confirm the presence of the bromo and ethyl substituents on the thiophene ring.

Chemical Reactions Analysis

The reactivity of thiophene derivatives can be influenced by the substituents present on the ring. For instance, the introduction of a bromine atom can enhance the lipophilicity and reactivity of the compound . The presence of electron-withdrawing or electron-donating groups can also affect the compound's ability to participate in further chemical reactions, such as Suzuki-Miyaura cross-coupling or lithiation reactions . The chemical behavior of 5-bromo-N-ethylthiophene-2-carboxamide would likely be influenced by the bromo substituent at the 5-position and the ethyl group at the nitrogen atom of the carboxamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives, such as solubility, melting point, and photophysical properties, can be studied using various spectroscopic techniques and computational methods. For example, the photophysical properties and DFT studies of N-arylthiazole-5-carboxamides were investigated to understand their absorption and fluorescence properties . Similarly, the spectroscopic characterization of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide provided insights into its structural features . The physical and chemical properties of 5-bromo-N-ethylthiophene-2-carboxamide would need to be determined experimentally, potentially using similar techniques to those described in the papers.

Scientific Research Applications

  • Pharmaceutical Chemistry
    • Application : 5-bromo-N-ethylthiophene-2-carboxamide is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
    • Methods of Application : In this investigation, cheap, easily available dimethyl terephthalate was used as the raw starting material, and compound 1 was prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
    • Results : The preparation was run successfully on approximately 70 kg/batch with the total yield of 24%. This practical process was demonstrated to be scalable with a great yield and significant cost reduction .
  • Material Science
    • Application : Thiophene-based conjugated polymers hold an irreplaceable position among the continuously growing plethora of conjugated polymers due to their exceptional optical and conductive properties . 5-bromo-N-ethylthiophene-2-carboxamide could potentially be used as a building block in the synthesis of these polymers.
    • Methods of Application : The synthesis of these polymers often involves organometallic polycondensation strategies. Nickel- and palladium-based protocols are the main focus of this account .
    • Results : These polymers exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity and high conductivity .

Safety And Hazards

The safety and hazards associated with 5-bromo-N-ethylthiophene-2-carboxamide are not specified in the search results.


Future Directions

The future directions for the use and study of 5-bromo-N-ethylthiophene-2-carboxamide are not specified in the search results.


Relevant Papers
Unfortunately, I couldn’t find any specific papers related to 5-bromo-N-ethylthiophene-2-carboxamide from the web search results.


Please note that this information is based on the available web search results and may not be comprehensive or completely accurate. For more detailed information, please refer to scientific literature or contact a chemical supplier.


properties

IUPAC Name

5-bromo-N-ethylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNOS/c1-2-9-7(10)5-3-4-6(8)11-5/h3-4H,2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCZJXRSQHCIODB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40589329
Record name 5-Bromo-N-ethylthiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-ethylthiophene-2-carboxamide

CAS RN

908518-19-4
Record name 5-Bromo-N-ethylthiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-N-ethyl-2-thiophenecarboxamide
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